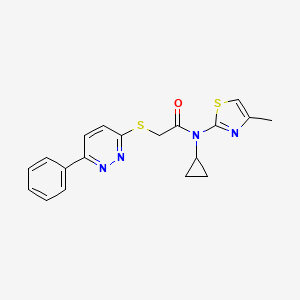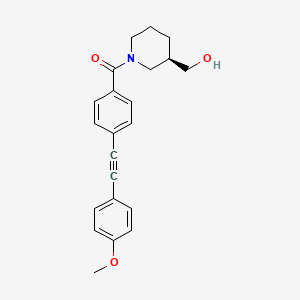
Wnk-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
WNK-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of WNK kinases and their role in various biochemical pathways.
Biology: Helps in understanding the regulation of ion transport and cellular volume, which are critical for maintaining cellular homeostasis.
Medicine: Investigated for its potential therapeutic applications in diseases such as hypertension, cancer, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting WNK kinases
作用機序
WNK-IN-11は、WNKキナーゼの活性を阻害することで効果を発揮します。このメカニズムは、WNKキナーゼの異所性部位への結合を伴い、OSR1やSPAKなどの下流キナーゼのリン酸化と活性化を阻害します。 この阻害は、イオン輸送体とチャネルの調節を阻害し、イオン恒常性と細胞応答の変化につながります .
生化学分析
Biochemical Properties
Wnk-IN-11 plays a crucial role in biochemical reactions, particularly in the regulation of WNK1 . WNK1 is a kinase that interacts with various enzymes, proteins, and other biomolecules. This compound inhibits WNK1-mediated phosphorylation of the transcription factor OSR1 in HEK293 cells . This interaction is critical for the regulation of ion transport across cell membranes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, WNK1, the primary target of this compound, is known to regulate ion transport across cell membranes, which is crucial for maintaining cellular volume .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to WNK1 in an allosteric manner, inhibiting its activity . This inhibition prevents WNK1 from phosphorylating the transcription factor OSR1 , thereby altering gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with WNK1 . WNK1 is a key regulator of ion homeostasis, and its inhibition by this compound can impact metabolic flux and metabolite levels .
Subcellular Localization
Given its role as an inhibitor of WNK1, it is likely that it localizes to the same subcellular compartments as WNK1 .
準備方法
WNK-IN-11の合成は、鍵となる中間体の調製から始まり、複数の段階を伴います。合成経路には、一般的に以下の段階が含まれます。
コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の修飾: さまざまな官能基が、置換反応によってコア構造に導入されます。
This compoundの工業生産方法は広く文書化されていませんが、実験室での合成プロセスをスケールアップし、収率と純度を最適化することが必要となる可能性があります。
化学反応の分析
This compoundは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、水素を除去することを伴います。
還元: この反応は、化合物に水素を付加するか、酸素を除去することを伴います。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
This compoundは、次のような広範囲の科学研究に応用されています。
化学: WNKキナーゼの機能とそのさまざまな生化学経路における役割を研究するためのツール化合物として使用されます。
生物学: 細胞恒常性を維持するために不可欠なイオン輸送と細胞容積の調節の理解に役立ちます。
医学: 高血圧、癌、神経疾患などの疾患における潜在的な治療応用について調査されています。
化学反応の分析
WNK-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
WNK-IN-11は、その高い選択性と効力により、他のWNKキナーゼ阻害剤とは異なります。類似の化合物には次のようなものがあります。
WNK463: より幅広い標的プロファイルを有する別の強力なWNKキナーゼ阻害剤です。
This compound-d3: This compoundの重水素化形態で、同様の阻害特性を持ちますが、薬物動態プロファイルが向上しています.
これらの化合物は、同様の作用機序を共有していますが、選択性、効力、薬物動態特性が異なります。そのため、this compoundは研究と治療の両方の文脈において貴重なツールとなっています。
特性
IUPAC Name |
[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAYIXYYOVALX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?
A1: Research indicates that this compound significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from this compound's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, this compound hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].
Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?
A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and this compound disrupts this interaction [].
Q3: What are the implications of this compound's impact on WNK1 and TRPV4 for potassium homeostasis?
A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, this compound indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of this compound on potassium homeostasis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)
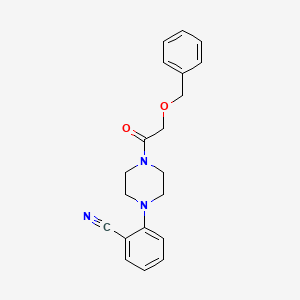
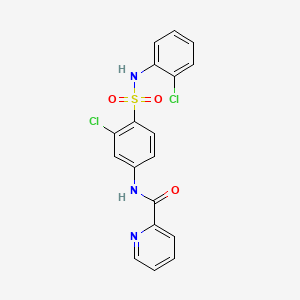
![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
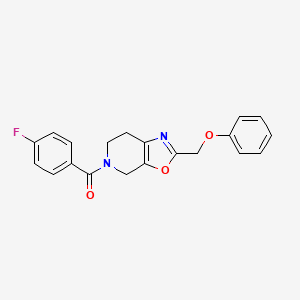

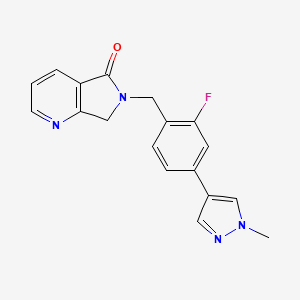
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
